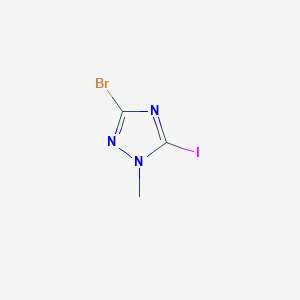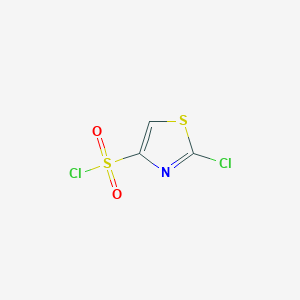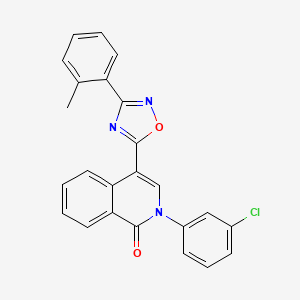
2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of an isoquinoline core, a chlorophenyl group, and an oxadiazole ring suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those found in the synthesized molecules discussed in the papers, which include chloroquinoline, chlorophenylisoquinoline, and oxadiazole derivatives .
Synthesis Analysis
The synthesis of related chloroquinoline and chlorophenylisoquinoline compounds has been reported using different methodologies. For instance, a benign synthesis of 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines was achieved using ultrasound irradiation in aqueous acetic acid, which provided several advantages such as higher yield and environmental friendliness . Another study reported the microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines to produce various 1,3-disubstituted isoquinolines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of chlorophenyl and chlorobenzylidene-amino substituted dihydroquinazolinones was elucidated using single-crystal XRD, revealing the presence of halogen-mediated weak interactions and chiral centers . These findings suggest that the compound of interest may also exhibit complex supramolecular features and chiral properties, which could be further studied using similar experimental and computational techniques.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and oxadiazole derivatives has been explored in various contexts. For example, chlorophenylisoquinoline derivatives have been synthesized through palladium-catalyzed amination reactions , while oxadiazolium salts have been formed via ultrasonication-assisted synthesis . These reactions indicate that the compound may also participate in similar chemical transformations, potentially leading to a variety of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using NMR, IR, elemental analysis, and mass spectrometry . These techniques could be employed to determine the properties of "2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one," such as its solubility, stability, and reactivity. Additionally, the antimicrobial activities of chloroquinazolinone derivatives have been evaluated , suggesting that the compound of interest may also possess similar biological properties that could be assessed using comparable assays.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds with structures similar to 2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, showing their potential in various applications. These studies often involve palladium-catalyzed amination, highlighting the methods for creating complex isoquinolines with potential biological activities (Prabakaran, Manivel, & Khan, 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated novel quinazolinone and oxadiazole derivatives for their antimicrobial efficacy. For instance, compounds incorporating quinazolinone and oxadiazole frameworks have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007), (Dodiya, Shihory, & Desai, 2012).
Thermo-Physical Properties
Research on the thermo-physical properties of oxadiazole derivatives, including solubility and stability in various solvents, provides insight into their potential applications in different environments. Studies examining these properties help in understanding the solute-solvent interactions, which are crucial for their application in pharmaceutical formulations (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Photochemical Studies
The photochemical behaviors of isoxazoline and related compounds have been investigated, showing potential applications in the development of photoresponsive materials. These studies explore the mechanisms of photoreactions and their implications for designing materials with specific light-induced properties (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).
Anticancer Activity
Some derivatives of quinazolinone and 1,3,4-oxadiazole have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer therapies (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Electroluminescence and Optical Properties
Compounds incorporating isoquinoline and imidazole derivatives have shown promising electroluminescent and optical properties, suggesting their application in organic light-emitting diodes (OLEDs) and other photonic devices. These studies highlight the potential of such compounds in electronics and lighting technologies (Nagarajan, Prakash, Velmurugan, Shakti, Katiyar, Venuvanalingam, & Renganathan, 2014).
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)21-14-28(17-9-6-8-16(25)13-17)24(29)20-12-5-4-11-19(20)21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKQZCRDBUTTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)
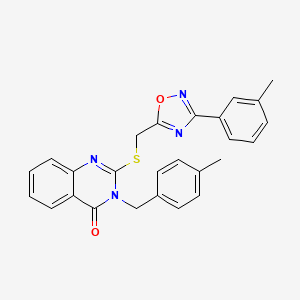

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
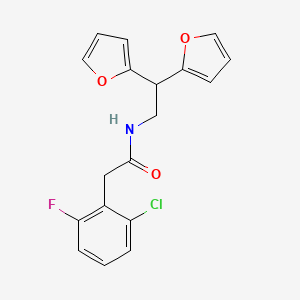
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
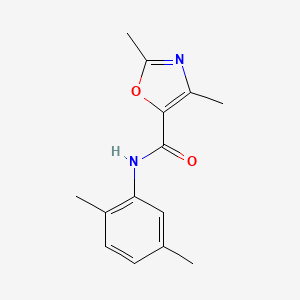
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
